molecular formula C15H19BF2O4 B7957991 Ethyl 2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7957991
M. Wt: 312.12 g/mol
InChI Key: XMCLAQVJZUNUJJ-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a benzoate ester functional group, two fluorine atoms, and a boronic ester group

Properties

IUPAC Name

ethyl 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF2O4/c1-6-20-13(19)10-7-9(8-11(17)12(10)18)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCLAQVJZUNUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes:

    Starting Material: The synthesis begins with a suitable benzoate derivative.

    Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzoate ring using a fluorinating agent.

    Boronic Ester Formation: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a reaction with a boronic acid derivative under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.

    Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Ethyl 2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in chemical reactions involves:

    Molecular Targets: The boronic ester group targets specific sites for coupling reactions.

    Pathways Involved: The compound participates in pathways involving nucleophilic substitution and palladium-catalyzed coupling reactions.

Comparison with Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Comparison:

  • Uniqueness: Ethyl 2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of two fluorine atoms, which can influence its reactivity and properties compared to similar compounds.
  • Structural Differences: The position and number of fluorine atoms and the ester group can significantly affect the compound’s chemical behavior and applications.

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